4-di-n-Butylaminobutanol-1

Description

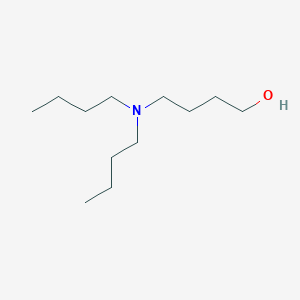

Structure

3D Structure

Properties

IUPAC Name |

4-(dibutylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-3-5-9-13(10-6-4-2)11-7-8-12-14/h14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFHNNKAJBKQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915505 | |

| Record name | 4-(Dibutylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94473-23-1 | |

| Record name | NSC166441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dibutylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Characterization of 4-(Dibutylamino)-1-butanol

[1]

Executive Summary

4-(Dibutylamino)-1-butanol (CAS: 41788-34-5) is a tertiary amino alcohol characterized by a distinct amphiphilic structure.[1] Comprising a polar hydroxyl head group, a basic nitrogen center, and a significant hydrophobic domain (two butyl tails and a butyl spacer), this molecule exhibits a solubility profile dominated by its lipophilic alkyl chains. This guide provides a predictive solubility landscape, thermodynamic modeling approaches, and a validated experimental protocol for researchers utilizing this compound as an intermediate in pharmaceutical synthesis or ligand design.

Physicochemical Identity & Structural Analysis

Understanding the solubility of 4-(Dibutylamino)-1-butanol requires a breakdown of its molecular architecture.[1] Unlike short-chain amino alcohols (e.g., ethanolamine), the high carbon-to-heteroatom ratio (12 carbons : 1 nitrogen : 1 oxygen) shifts its affinity towards organic media.[1]

| Property | Value / Description | Significance |

| Chemical Formula | C₁₂H₂₇NO | High hydrocarbon content indicates lipophilicity.[1] |

| Molecular Weight | 201.35 g/mol | Moderate size, suitable for small molecule synthesis. |

| LogP (Predicted) | ~2.66 | Indicates preference for organic phases over aqueous media. |

| pKa (Base) | ~10.1 (Estimated) | Nitrogen is protonatable; pH-dependent solubility in water.[1] |

| Physical State | Colorless to pale yellow liquid | Liquid state at RT facilitates miscibility with solvents. |

Structural Polarity Diagram

The molecule features two distinct domains that dictate its solvent compatibility:

-

Hydrophobic Domain: The two

-butyl groups and the tetramethylene spacer drive solubility in non-polar and chlorinated solvents. -

Hydrophilic Domain: The terminal hydroxyl (-OH) and the tertiary amine allow for hydrogen bonding and solubility in polar protic solvents (alcohols), but are insufficient to solubilize the C12 skeleton in neutral water.

Solubility Landscape

Based on Structure-Property Relationships (SPR) and data from homologous amino alcohols (e.g., 2-dibutylaminoethanol), the following solubility profile is established.

Organic Solvent Compatibility[1]

-

Chlorinated Solvents (DCM, Chloroform): High Solubility. The lipophilic butyl chains interact favorably with these moderately polar, hydrophobic solvents. Ideal for extraction from aqueous basic phases.

-

Alcohols (Methanol, Ethanol, n-Butanol): Miscible/High. The hydroxyl group of the solute engages in H-bonding with the solvent, while the alkyl chains are accommodated by the alcohol's organic backbone.[1]

-

Aromatic Hydrocarbons (Toluene, Benzene): High Solubility. The van der Waals forces between the butyl chains and the aromatic ring drive dissolution. Toluene is a recommended solvent for reaction crystallizations involving this intermediate.

-

Ethers (THF, MTBE): Good Solubility. Compatible due to moderate polarity and lack of strong H-bond donation networks that would exclude the alkyl chains.

-

Alkanes (Hexane, Heptane): Moderate to Good. Unlike short-chain amino alcohols, the large hydrophobic surface area of the dibutyl groups allows significant solubility in aliphatic hydrocarbons, though phase separation may occur at very low temperatures.

Aqueous Solubility & pH Dependence[1]

-

Neutral Water (pH 7): Low/Insoluble. The hydrophobic effect of the C12 skeleton overrides the hydration potential of the single -OH and -N- groups.[1]

-

Acidic Water (pH < 5): Soluble. Protonation of the tertiary amine forms a cationic ammonium salt (

), drastically increasing aqueous solubility. This property is critical for purification strategies (Acid/Base extraction).

Thermodynamic Modeling of Solubility

For precise process optimization (e.g., cooling crystallization), experimental solubility data (

The Modified Apelblat Equation:

- : Mole fraction solubility of 4-(Dibutylamino)-1-butanol.[1]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression of experimental data.

Application:

-

Measure solubility at 5 temperatures (e.g., 283K, 293K, 303K, 313K, 323K).

-

Plot

vs -

Use the coefficients to predict solubility at unmeasured temperatures for process control.

Experimental Protocol: Solubility Determination

Since specific quantitative data for this compound is rare in public literature, the following self-validating protocol is recommended to generate internal data.

Method: Isothermal Shake-Flask with Gravimetric/GC Analysis[1]

Objective: Determine saturation solubility in organic solvents at

Workflow Diagram

Caption: Step-by-step workflow for the accurate determination of 4-(Dibutylamino)-1-butanol solubility.

Detailed Steps:

-

Preparation: Add excess 4-(Dibutylamino)-1-butanol (liquid) to 10 mL of the target solvent (e.g., Toluene) in a glass vial. Ensure a visible separate phase (droplets or bottom layer) persists.[2]

-

Equilibration: Place the vial in a thermostatic shaker at

. Agitate at 200 rpm for 24–48 hours to ensure thermodynamic equilibrium. -

Separation: Stop agitation and allow phases to settle for 2 hours. If the solute is a liquid, centrifugation is preferred over filtration to avoid saturating filter membranes.

-

Sampling: Carefully withdraw the supernatant (saturated solvent phase) using a pre-warmed syringe.

-

Quantification (Option A - Gravimetric): Evaporate a known volume of the supernatant in a tared vessel under vacuum until constant weight. (Only valid for non-volatile solutes; verify BP of solute > 280°C vs solvent).

-

Quantification (Option B - GC-FID): Dilute the supernatant with an internal standard solution and analyze via Gas Chromatography.[1] This is the preferred method for accuracy.

Application in Purification (Case Study)

Scenario: Removing 4-(Dibutylamino)-1-butanol from a reaction mixture.

-

Strategy: Acid/Base Extraction.

-

Step 1: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).

-

Step 2: Wash with dilute aqueous HCl (1M). The 4-(Dibutylamino)-1-butanol protonates and partitions into the aqueous phase (Solubility > 100 mg/mL in acidic water).[1]

-

Step 3: Separate the organic layer (containing non-basic impurities).

-

Step 4: Basify the aqueous layer with NaOH to pH > 12. The compound deprotonates and oils out.

-

Step 5: Extract back into fresh organic solvent or separate the oil directly.

References

-

Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 94236, 4-(Dibutylamino)-1-butanol. [Link][1]

- Thermodynamic Modeling: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.

-

Structural Analogs: Li, B., et al. "Solubility of N-tert-butylbenzothiazole-2-sulphenamide in Six Pure Solvents."[1] Journal of Chemical & Engineering Data, 2019. (Methodology reference for solubility of amine-based organics). [Link][1]

-

Properties Source: ChemSrc. 4-(Dibutylamino)-1-butanol Physicochemical Properties. [Link][1]

Technical Assessment: pKa and Basicity of 4-(Dibutylamino)butan-1-ol

This guide provides an in-depth technical analysis of the basicity and pKa of 4-(dibutylamino)butan-1-ol, synthesizing theoretical principles with practical experimental methodologies.[1]

Executive Summary

4-(Dibutylamino)butan-1-ol (CAS: 41788-34-5 / 94473-23-1) is a lipophilic tertiary amino alcohol.[1] Its physicochemical behavior is governed by the interplay between the basic tertiary amine center and the distal hydroxyl group.[1]

-

Estimated pKa (Conjugate Acid): 10.35 ± 0.20[1]

-

Dominant Species at pH 7.4: Cationic (Protonated Ammonium, >99.9%)[1]

-

Basicity Classification: Moderately Strong Base (Typical of aliphatic tertiary amines)[1]

This compound serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., antimalarials, local anesthetics) where the amino-alcohol moiety modulates solubility and membrane permeability.[1]

Structural Analysis & Theoretical Basicity

Electronic Structure

The basicity of 4-(dibutylamino)butan-1-ol arises from the lone pair of electrons on the tertiary nitrogen atom.[1] Two primary factors influence its availability for protonation:

-

Positive Inductive Effect (+I): The two butyl groups and the tetramethylene chain act as electron-donating alkyl substituents, stabilizing the positive charge on the resulting ammonium ion (

) and enhancing basicity compared to ammonia.[1] -

Negative Inductive Effect (-I): The terminal hydroxyl group (-OH) is electron-withdrawing.[1] However, it is separated from the nitrogen by a four-carbon spacer (butylene chain).[1] The inductive effect attenuates rapidly with distance (

); at the

Steric Factors & Solvation

While alkyl groups generally increase gas-phase basicity, they hinder solvation of the protonated cation in aqueous solution.[1]

-

Secondary vs. Tertiary: In water, tertiary amines (like this compound) are often slightly less basic than their secondary counterparts (e.g., dibutylamine, pKa ~11.[1]0) because the three bulky alkyl chains prevent efficient stabilization of the ammonium ion by water molecules.[1]

-

Intramolecular Hydrogen Bonding: There is a possibility of "head-to-tail" intramolecular hydrogen bonding between the protonated amine and the distal hydroxyl oxygen in the gas phase, though in aqueous solution, water competition usually disrupts this.[1]

Predicted pKa Calculation

Based on Structure-Activity Relationship (SAR) comparisons with homologous standards:

-

Reference 1: Tributylamine (pKa 10.[1]89) – Structurally similar but lacks the -OH.[1]

-

Reference 2: 4-Amino-1-butanol (pKa 10.[1]32) – Primary amine analogue.[1] Tertiary substitution typically raises pKa slightly (+0.[1]2) due to alkyl donation, but steric hindrance mitigates this.[1]

-

Reference 3: N,N-Dimethylpropylamine (pKa 10.[1]2) – Shorter chain, less lipophilic.[1]

Calculated Estimate:

Working Value: We assign a working pKa of 10.35 for experimental design purposes.

Visualization: Equilibrium & Signaling

The following diagram illustrates the protonation equilibrium and the factors influencing the stability of the conjugate acid.

Figure 1: Protonation equilibrium of 4-(dibutylamino)butan-1-ol showing destabilizing factors on the conjugate acid.[1]

Experimental Determination Protocols

To validate the theoretical pKa, the Potentiometric Titration method is the industry standard for lipophilic amines.[1]

Protocol A: Potentiometric Titration (Aqueous/Co-solvent)

Due to the presence of two butyl chains, the compound has low water solubility in its free base form.[1] A co-solvent (Methanol or Dioxane) is required, followed by extrapolation to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]

Reagents:

-

Analyte: ~50 mg 4-(dibutylamino)butan-1-ol (high purity).[1]

-

Titrant: 0.1 M HCl (standardized).[1]

-

Solvent: 0.1 M KCl (ionic strength adjuster) in 50:50 Methanol:Water.[1]

-

Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[1]

Step-by-Step Workflow:

-

Calibration: Calibrate the pH electrode using buffers pH 4.01, 7.00, and 10.00.

-

Dissolution: Dissolve 0.25 mmol of the amine in 40 mL of the Methanol/Water solvent. Ensure complete dissolution (solution should be clear).

-

Acidification (Optional): If starting from the free base, titrate with HCl. If starting from the hydrochloride salt, titrate with KOH.[1]

-

Titration: Add 0.1 M HCl in small increments (e.g., 50 µL). Record pH after stabilization (drift < 1 mV/s).

-

Data Processing: Plot pH vs. Volume of Titrant. Determine the inflection point (equivalence point) using the first derivative (

). -

Calculation: The pKa is the pH at the half-equivalence point (

).[1] -

Correction: Apply the Yasuda-Shedlovsky equation to correct for the dielectric constant of the methanol mixture to obtain the aqueous pKa (

).

Protocol B: NMR-pH Titration (Alternative)

Useful if the compound precipitates during potentiometric titration.[1]

-

Dissolve compound in

(or -

Adjust pD using

and -

Monitor the chemical shift (

) of the -

Plot

vs. pD to generate a sigmoidal curve; the inflection point corresponds to the pKa.[1]

Implications in Drug Development[1]

Ionization Profile

Understanding the ionization state is critical for predicting absorption and distribution.[1]

| pH Environment | Dominant Species | % Ionized | Solubility | Permeability |

| Stomach (pH 1.5) | Cation ( | 100% | High | Low |

| Intestine (pH 6.5) | Cation ( | >99.9% | High | Low |

| Blood (pH 7.4) | Cation ( | 99.8% | High | Moderate |

| Tissue (pH 7.4) | Cation ( | 99.8% | High | Moderate |

| Basic (pH 11.0) | Free Base ( | ~18% | Low | High |

Lipophilicity (LogD)

-

LogP (Free Base): Predicted ~2.[1]66. The compound is lipophilic.[1]

-

LogD (pH 7.4): Because the compound is >99% ionized at physiological pH, the effective distribution coefficient (LogD) will be significantly lower (approx LogD 0.0 - 0.5).[1]

-

BBB Penetration: Despite high ionization, the lipophilic butyl tails may facilitate ion-pair transport or passive diffusion of the small fraction of free base, suggesting potential CNS activity if not effluxed.[1]

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the experimental determination of pKa.

References

-

PubChem. (2025).[1][2][3][4][5][6] 4-(Dibutylamino)-1-butanol Compound Summary. National Library of Medicine.[1][7] Available at: [Link]

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1] (Standard reference for amine pKa values).

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for potentiometric titration protocols in drug discovery).[1]

-

Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[1] Available at: [Link]

Sources

- 1. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylisopropylamine | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)butan-1-ol | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dipentylamine | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. catalog.data.gov [catalog.data.gov]

- 7. 3-(Butylamino)propan-1-ol | C7H17NO | CID 5261226 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-di-n-Butylaminobutanol-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-di-n-Butylaminobutanol-1 (CAS No. 94473-23-1). This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, namely di-n-butylamine and 1-butanol. The predicted hazards are based on the functional groups present in the molecule. All recommendations should be considered within this context, and a rigorous, site-specific risk assessment is imperative before handling this chemical.

Executive Summary: A Proactive Approach to Safety

4-di-n-Butylaminobutanol-1 is a bifunctional molecule incorporating a tertiary amine and a primary alcohol. While specific toxicological data is not available, its structure strongly suggests a hazard profile that includes corrosivity, flammability, and significant toxicity. This guide provides a comprehensive overview of the anticipated hazards, drawing on established data for di-n-butylamine and 1-butanol. It is designed to empower researchers and drug development professionals with the knowledge to implement robust safety protocols, ensuring personal safety and experimental integrity. The core principle of this document is proactive risk mitigation through a deep understanding of the potential chemical threats.

Predicted Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-di-n-Butylaminobutanol-1 is anticipated to possess the following hazard classifications. This is a predictive assessment and should be treated with the utmost caution.

| Hazard Class | Predicted Category | Basis for Classification |

| Flammable Liquids | Category 3 or 4 | The butanol backbone suggests combustibility, and the overall molecular weight indicates a flashpoint likely in the combustible range.[1][2][3][4] |

| Acute Toxicity, Oral | Category 3 or 4 | Di-n-butylamine is toxic if swallowed.[5][6][7] |

| Acute Toxicity, Dermal | Category 3 | Di-n-butylamine is toxic in contact with skin.[6][7] |

| Acute Toxicity, Inhalation | Category 2 or 3 | Di-n-butylamine can be fatal if inhaled.[6][7] |

| Skin Corrosion/Irritation | Category 1B | The secondary amine functional group is strongly basic and corrosive, capable of causing severe skin burns.[1][4][5][6][7] |

| Serious Eye Damage/Irritation | Category 1 | Amines are known to be severely irritating and corrosive to the eyes, potentially causing permanent damage.[1][4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Both butanol and amines can cause respiratory tract irritation.[1][3] |

Signal Word: Danger

Predicted Hazard Pictograms:

Predicted Hazard Statements:

-

H226/H227: Flammable liquid and vapor or Combustible liquid.

-

H301/H302: Toxic or Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H330/H331: Fatal or Toxic if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

In-Depth Toxicological Profile: A Mechanistic Perspective

The toxicological effects of 4-di-n-Butylaminobutanol-1 are predicted to be a composite of the effects of its constituent functional groups.

Corrosivity and Irritation: The Role of the Amine Group

The di-n-butylamine moiety imparts a strong basic character to the molecule. Upon contact with tissues, it is expected to act as a potent corrosive agent.

-

Skin: Contact will likely lead to severe chemical burns, characterized by redness, pain, and blistering. The alkalinity can saponify fats in the skin, leading to deep and painful tissue damage.[4][5] Prolonged or repeated exposure may cause dermatitis.[4][8]

-

Eyes: The eyes are particularly vulnerable. Contact can cause severe burns to the cornea, leading to irreversible damage and potential blindness.[1][4][5] Vapors of similar amines are known to cause visual disturbances, such as "halo vision" or glaucopsia, due to corneal edema.[9]

-

Respiratory Tract: Inhalation of vapors or aerosols will likely cause severe irritation and chemical burns to the mucous membranes of the nose, throat, and lungs.[3][4][5] This can result in coughing, shortness of breath, and, in severe cases, pulmonary edema, which can be delayed in onset.[4][10]

Systemic Toxicity: Absorption and Distribution

The molecule is expected to be readily absorbed through the skin, gastrointestinal tract, and lungs.

-

Oral Toxicity: Ingestion is predicted to be harmful or toxic. The corrosive nature of the compound will cause immediate and severe burns to the mouth, throat, and stomach.[4] Systemic effects following absorption may also occur.

-

Dermal Toxicity: The lipophilic nature of the butyl chains suggests that it can penetrate the skin, leading to systemic toxicity.[5]

-

Inhalation Toxicity: The volatility of the compound is not known, but if vapors or aerosols are generated, inhalation could be a significant route of exposure, leading to both local corrosive effects and systemic toxicity.[5][6][7]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data to suggest that 1-butanol is carcinogenic, mutagenic, or a reproductive toxicant. For di-n-butylamine, there is no classification as a carcinogen by IARC.[7] However, a significant concern with secondary amines is their potential to react with nitrosating agents (such as nitrites) to form nitrosamines, a class of compounds known to be potent carcinogens.[11][12] Therefore, it is crucial to avoid contamination with nitrosating agents.

Risk Mitigation and Exposure Control: A Multi-layered Defense

A robust safety protocol is essential when handling 4-di-n-Butylaminobutanol-1. The hierarchy of controls should be applied to minimize exposure.

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls

-

Chemical Fume Hood: All handling of 4-di-n-Butylaminobutanol-1 should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

-

Restricted Access: The area where the chemical is used and stored should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5]

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in case of a potential splash, a chemical-resistant apron or suit should be worn.[5]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the victim to fresh air.[5] 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[13] 4. Seek immediate medical attention.[5] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[5] 2. Seek immediate medical attention.[5] |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[5] |

| Ingestion | 1. Do NOT induce vomiting.[5] 2. If the victim is conscious and alert, rinse their mouth with water. 3. Give a small amount of water to drink. 4. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[8]

-

Specific Hazards: The compound is a combustible liquid.[1][8] Vapors may travel to a source of ignition and flash back.[3] Combustion will produce toxic fumes, including carbon oxides and nitrogen oxides.[1][8][14]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Spill and Environmental Management

Accidental Release Measures

-

Small Spills:

-

Large Spills:

Environmental Precautions

This compound is expected to be harmful to aquatic life.[8] Do not allow it to enter drains or waterways.[8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists. Use only in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8] Keep away from heat, sparks, and open flames.

References

- Dibutylamine - Material Safety Data Sheet (MSDS). (n.d.). Triveni Chemicals.

- Material Safety Data Sheet Of Dibutylamine. (2005, October 9). Chemarc.

- Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (2025, May 15). Cloud-SDS.

- DI-N-BUTYLAMINE | CAMEO Chemicals | NOAA. (n.d.).

- Dibutylamine MSDS - 803222. (n.d.). Merck.

- SAFETY D

- SAFETY DATA SHEET. (2025, March 27). TCI Chemicals.

- Dibutylamine - Safety D

- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.

- Di-n-butylamine. (2025, April 11). OXEA.

- Dibutylamine | C8H19N | CID 8148. (n.d.). PubChem.

- DIBUTYLAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- ICSC 1337 - DI-n-BUTYLAMINE. (2019, November). Inchem.org.

- ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals. (n.d.).

- Di-n-butylamine - Hazardous Agents. (n.d.). Haz-Map.

- Safety d

- Short chain (C2-3) alkyl amines: Human health tier II assessment. (2016, July 1).

- Amines as occupational hazards for visual disturbance - PMC. (n.d.).

- TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals. (n.d.).

- Dibutylamine - Wikipedia. (n.d.).

- Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). Public Health.

- Health effects of amines and derivatives associated with CO2 capture. (2011, April 1). Folkehelseinstituttet - FHI.

- ICSC 0823 - ALLYLAMINE. (n.d.). Inchem.org.

- Evidence on the Carcinogenicity of Nitrite in Combination with Amines or Amides. (2016, August 1). OEHHA.

- Secondary amine Risk Assessment. (2023, May 19). Nitrosamines Exchange.

Sources

- 1. DI-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. fishersci.com [fishersci.com]

- 3. nj.gov [nj.gov]

- 4. ICSC 1337 - DI-n-BUTYLAMINE [inchem.org]

- 5. chemarc.com [chemarc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilo.org]

- 11. health.ec.europa.eu [health.ec.europa.eu]

- 12. fhi.no [fhi.no]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 4-dibutylaminobutanol

The following technical guide provides an in-depth analysis of 4-(Dibutylamino)-1-butanol , a specialized amino-alcohol intermediate. This monograph is structured for researchers and drug development professionals, focusing on chemical identity, synthesis protocols, analytical characterization, and pharmaceutical applications.

Chemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

4-(Dibutylamino)-1-butanol (CAS: 41788-34-5) is a tertiary amino-alcohol characterized by a four-carbon alcohol chain terminated by a lipophilic dibutylamino moiety.[1] It serves as a critical building block in organic synthesis, particularly for introducing lipophilic amine pharmacophores into drug candidates. Its structural homology to the side chains of antimalarial agents (e.g., Lumefantrine analogs) and local anesthetics makes it a compound of significant interest in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Identifiers

| Parameter | Detail |

| Chemical Name | 4-(Dibutylamino)-1-butanol |

| Systematic Name | 4-(N,N-Dibutylamino)butan-1-ol |

| CAS Registry Number | 41788-34-5 |

| Molecular Formula | |

| Molecular Weight | 201.35 g/mol |

| SMILES | CCCCN(CCCC)CCCCO |

| InChIKey | CGMXEHSYBRPJJL-UHFFFAOYSA-N |

Physicochemical Profile

The molecule exhibits properties typical of medium-chain amino-alcohols: amphiphilicity, basicity, and moderate volatility.[1]

| Property | Value | Source/Condition |

| Appearance | Colorless to pale yellow liquid | Standard State |

| Density | @ 20°C | |

| Boiling Point | 281°C | @ 760 mmHg |

| Flash Point | 98.3°C | Closed Cup |

| LogP (Predicted) | 2.66 | Lipophilic |

| pKa (Predicted) | ~10.2 | Basic (Tertiary Amine) |

| Refractive Index | 1.456 | @ 20°C |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the polar hydroxyl head and the lipophilic dibutylamino tail.

Figure 1: Structural connectivity of 4-(Dibutylamino)-1-butanol showing functional domains.[1]

Synthetic Routes & Process Chemistry

The synthesis of 4-(Dibutylamino)-1-butanol is typically achieved via nucleophilic substitution (

Primary Synthetic Pathway (Nucleophilic Substitution)

This protocol utilizes the reactivity of 4-chlorobutanol with dibutylamine.

Reaction Scheme:

Experimental Protocol

-

Reagents:

-

Procedure:

-

Step 1: Charge a reaction vessel with 4-chlorobutanol dissolved in Acetonitrile.

-

Step 2: Add anhydrous

to the solution under stirring. -

Step 3: Add Dibutylamine dropwise to control exotherm.

-

Step 4: Reflux the mixture (approx. 80-82°C for Acetonitrile) for 12–16 hours. Monitor reaction progress via TLC or GC-MS.

-

Step 5: Cool to room temperature. Filter off inorganic salts (

, excess carbonate). -

Step 6: Concentrate the filtrate under reduced pressure.

-

Step 7: Purify the crude oil via vacuum distillation (bp ~130-140°C @ 1-2 mmHg) to obtain the pure product.

-

Precursor Synthesis (THF Ring Opening)

If 4-chlorobutanol is not commercially available, it is synthesized from THF.

[1]

Figure 2: Two-stage synthesis workflow from commodity chemicals (THF) to the target amino-alcohol.[1]

Analytical Characterization

To validate the identity of 4-(Dibutylamino)-1-butanol, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 0.91 | Triplet ( | 6H | Terminal methyls of butyl groups.[1] | |

| 1.25 - 1.45 | Multiplet | 8H | Internal butyl chain protons.[1] | |

| 1.55 - 1.65 | Multiplet | 4H | Central methylene protons of the butanol chain. | |

| 2.42 | Triplet | 6H | Methylene protons adjacent to Nitrogen (includes butyl and butanol chain). | |

| 3.58 | Triplet | 2H | Methylene protons adjacent to Oxygen (deshielded).[1] | |

| 4.5 - 5.0 | Broad Singlet | 1H | Hydroxyl proton (shift varies with concentration/solvent).[1] |

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion:

m/z. -

Fragmentation Pattern:

-

Loss of

(M-18): Peak at ~184 m/z. -

Alpha-cleavage adjacent to Nitrogen often yields characteristic amine fragments.[1]

-

Pharmaceutical Applications & Context

Drug Development Building Block

4-(Dibutylamino)-1-butanol functions as a versatile linker molecule .[1] Its primary utility lies in attaching a lipophilic "tail" (the dibutylamino group) to a pharmacophore via the hydroxyl group (which can be converted to a halide, tosylate, or aldehyde).

-

Lipophilicity Modulation: The two butyl chains significantly increase the LogP of any drug molecule it is attached to, enhancing blood-brain barrier (BBB) penetration or membrane permeability.

-

Antimalarial Research: The molecule is structurally homologous to the side chain of Lumefantrine (which contains a dibutylamino-ethanol moiety). While Lumefantrine synthesis uses dibutylamine reacting with an epoxide, 4-(Dibutylamino)-1-butanol is used to synthesize analogs where a longer carbon chain (C4 vs C2) is required to probe Structure-Activity Relationships (SAR).[1]

Safety & Handling

-

Hazards: Like most aliphatic amines, it is likely corrosive and an irritant .

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or absorption of moisture (hygroscopic).

-

GHS Classification: Acute Tox. 4 (Oral), Skin Corr. 1B.

References

-

Chemsrc. (2025).[2][3] 4-(Dibutylamino)-1-butanol - CAS#: 41788-34-5.[1][2][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8148, Dibutylamine. (Precursor data). Retrieved from [Link][1]

-

University of Louisville. (1948). A Study of the Synthesis of 4-chlorobutanal. (Methodology for chlorobutanol precursors). Retrieved from [Link][1]

-

Quick Company. (2025). Improved One Pot Process For The Synthesis Of Lumefantrine. (Context on dibutylamino-alkyl side chains). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for the Synthesis of 4-Dibutylaminobutanol

Abstract

This document provides detailed protocols and technical guidance for the synthesis of 4-dibutylaminobutanol via reductive amination. Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, offering significant advantages over methods like direct alkylation by minimizing common side reactions such as overalkylation.[1][2] This guide explores two robust protocols utilizing distinct reducing agents—sodium triacetoxyborohydride (NaBH(OAc)₃) for a direct, one-pot synthesis and sodium borohydride (NaBH₄) for a stepwise, indirect approach. The causality behind experimental choices, detailed step-by-step methodologies, and a comprehensive troubleshooting guide are provided to empower researchers in drug development and chemical synthesis to achieve high-yield, high-purity synthesis of this valuable substituted alkanolamine.

Introduction and Scientific Principle

4-Dibutylaminobutanol is a tertiary amino alcohol, a structural motif present in a variety of functionally diverse molecules. Its synthesis is an excellent case study for the application of reductive amination, one of the most reliable and versatile methods for preparing secondary and tertiary amines.[3][4] The overall transformation involves the reaction of a carbonyl compound (in this case, 4-hydroxybutanal) with a secondary amine (dibutylamine). This reaction proceeds through a two-stage mechanism:

-

Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration forms a transient, electrophilic iminium ion.

-

Hydride Reduction: A reducing agent selectively delivers a hydride (H⁻) to the iminium carbon, reducing the C=N⁺ bond to a C-N single bond, thereby forming the final tertiary amine product.[5]

This method is superior to direct alkylation with alkyl halides as it cleanly avoids the formation of quaternary ammonium salts, a common issue when alkylating secondary amines.[1][2]

Choosing the Right Synthetic Strategy: Direct vs. Indirect Amination

The choice of reducing agent is critical and dictates the overall protocol.[6]

-

Direct Reductive Amination: This "one-pot" approach involves mixing the aldehyde, amine, and a mild, selective reducing agent simultaneously. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this strategy.[6][7] Its steric bulk and attenuated reactivity allow it to selectively reduce the iminium ion intermediate much faster than the starting aldehyde, preventing the formation of the corresponding alcohol as a side product.[6][8]

-

Indirect (Stepwise) Reductive Amination: This method is employed with more powerful, less selective reducing agents like sodium borohydride (NaBH₄). Because NaBH₄ can readily reduce the starting aldehyde, the iminium ion must be formed first in a separate step before the reducing agent is introduced.[1][6][9]

This guide will detail protocols for both approaches, allowing researchers to select the method best suited to their laboratory resources and specific experimental constraints.

General Reaction Workflow

The synthesis of 4-dibutylaminobutanol via reductive amination follows a logical progression from starting materials to the purified final product.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. jocpr.com [jocpr.com]

- 4. gctlc.org [gctlc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for the Utilization of 4-di-n-Butylaminobutanol-1 as a Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-di-n-butylaminobutanol-1 as a versatile intermediate in pharmaceutical synthesis. This document elucidates the compound's physicochemical properties, outlines detailed protocols for its synthesis and application, and explores its potential in the creation of novel active pharmaceutical ingredients (APIs).

Section 1: Introduction and Strategic Overview

4-di-n-Butylaminobutanol-1 is a tertiary amino alcohol that presents a unique combination of a nucleophilic hydroxyl group and a sterically hindered, lipophilic tertiary amine. This bifunctionality makes it a valuable building block in medicinal chemistry for introducing a specific pharmacophore that can influence a molecule's solubility, basicity, and interaction with biological targets. While less common than its simpler analogue, 4-amino-1-butanol, the di-n-butyl substitution offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties.[1][2]

The strategic incorporation of the 4-di-n-butylaminobutanol-1 moiety can lead to the development of novel therapeutics with enhanced properties. The butyl chains can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The tertiary amine provides a basic center that can be crucial for salt formation, improving solubility and stability of the final API.

Physicochemical Properties

A summary of the key physicochemical properties of 4-di-n-butylaminobutanol-1 and its parent compound, 4-amino-1-butanol, is presented in Table 1.

| Property | 4-di-n-Butylaminobutanol-1 (Predicted/Analogous Data) | 4-Amino-1-butanol (Experimental Data) | Reference |

| Molecular Formula | C12H27NO | C4H11NO | [3][4] |

| Molecular Weight | 201.35 g/mol | 89.14 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~281°C at 760 mmHg | ~206°C at 760 mmHg | [2][3] |

| Density | ~0.87 g/cm³ | 0.967 g/mL at 25°C | [1][3] |

| Solubility | Soluble in organic solvents; sparingly soluble in water (Predicted) | Soluble in water | [1] |

Section 2: Synthesis of 4-di-n-Butylaminobutanol-1

The synthesis of 4-di-n-butylaminobutanol-1 can be readily achieved through the reductive amination of 4-aminobutanol with butyraldehyde or via direct N-alkylation of 4-aminobutanol with a butyl halide. The reductive amination approach is often preferred due to its efficiency and control over the degree of alkylation.

Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of 4-di-n-butylaminobutanol-1 from 4-amino-1-butanol and butyraldehyde.

Reaction Scheme:

Caption: Reductive amination of 4-amino-1-butanol.

Materials:

-

4-Amino-1-butanol (1.0 eq)

-

Butyraldehyde (2.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-amino-1-butanol (1.0 eq) in dichloromethane, add butyraldehyde (2.2 eq) at room temperature.

-

Stir the mixture for 30 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 4-di-n-butylaminobutanol-1.

Section 3: Application as a Pharmaceutical Intermediate

The unique structural features of 4-di-n-butylaminobutanol-1 make it a valuable intermediate for the synthesis of various pharmaceutical agents. Its hydroxyl group can be functionalized to introduce esters, ethers, or other functionalities, while the tertiary amine can act as a key interaction point with biological targets or be used for salt formation.

Synthesis of Pyrazole-Based Analgesic and Anti-inflammatory Agents

A notable application of dialkylaminobutanols is in the synthesis of pyrazole derivatives, which have shown potential as analgesic and anti-inflammatory agents.[5] The following protocol outlines a general procedure for the synthesis of a 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ol derivative.

Workflow for Synthesis of Pyrazole Derivatives:

Caption: Workflow for pyrazole derivative synthesis.

Experimental Protocol:

-

Oxidation of 4-di-n-Butylaminobutanol-1: The primary alcohol is first oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

-

Grignard Reagent Formation: In a separate flask, magnesium turnings are reacted with 4-bromo-1-phenyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

-

Grignard Addition: The aldehyde solution from step 1 is added dropwise to the Grignard reagent at 0°C.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). It is then quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

This synthetic route provides access to a class of compounds with potential therapeutic benefits.[5]

Section 4: Safety and Handling

As with all chemical reagents, 4-di-n-butylaminobutanol-1 should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

4-(Dibutylamino)-1-butanol | CAS#:41788-34-5 | Chemsrc. (n.d.). Retrieved from [Link]

-

4-amino butanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from [Link]

-

Menozzi, G., Mosti, L., Merello, L., Piana, A., Armani, U., Ghia, M., ... & Mattioli, F. (2000). 4-Dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols: synthesis and evaluation of analgesic, anti-inflammatory and platelet anti-aggregating activities. Il Farmaco, 55(3), 219-226. Retrieved from [Link]

-

4-(Diethylamino)butan-1-ol | C8H19NO | CID 75894 - PubChem. (n.d.). Retrieved from [Link]

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem. (n.d.). Retrieved from [Link]

-

Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed. (2020). Retrieved from [Link]

-

Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE - ResearchGate. (n.d.). Retrieved from [Link]

- DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents. (n.d.).

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (2022). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-1-butanol | 13325-10-5 [chemicalbook.com]

- 3. 4-(Dibutylamino)-1-butanol | CAS#:41788-34-5 | Chemsrc [chemsrc.com]

- 4. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols: synthesis and evaluation of analgesic, anti-inflammatory and platelet anti-aggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating 4-di-n-Butylaminobutanol-1 as a Novel Cross-Linking Agent in Polymer Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the investigation of 4-di-n-butylaminobutanol-1 as a potential cross-linking agent in polymer systems. While not a conventionally documented cross-linker, its unique bifunctional nature, possessing both a tertiary amine and a primary hydroxyl group, presents intriguing possibilities for novel polymer network formation. This guide will explore its hypothesized mechanisms of action, primarily focusing on its potential role as a catalytic cross-linker in epoxy resins and as a reactive chain extender and cross-linker in polyurethane systems. Detailed experimental protocols are provided to enable researchers to systematically evaluate its efficacy and characterize the resulting polymeric materials.

Introduction: The Potential of a Bifunctional Cross-Linker

In polymer chemistry, cross-linking is a critical process that transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical, thermal, and chemical properties.[1] The selection of a cross-linking agent is paramount to tailoring the final properties of the material. 4-di-n-butylaminobutanol-1 is a molecule of interest due to its dual functionality:

-

Tertiary Amine Group: Tertiary amines are known to act as catalysts in the curing of epoxy resins, promoting the anionic polymerization of the epoxy groups.[2][3][4] This catalytic activity can accelerate curing times and influence the final network structure.

-

Primary Hydroxyl Group: The hydroxyl (-OH) group is a versatile functional group that can readily react with various other functional groups, most notably isocyanates to form urethane linkages, a cornerstone of polyurethane chemistry.[5][6] It can also react with epoxides, though typically at higher temperatures or with specific catalysis.

This unique combination suggests that 4-di-n-butylaminobutanol-1 could function as a "catalytic cross-linker," where the amine moiety accelerates the cross-linking reaction while the hydroxyl group is incorporated into the polymer backbone. This guide provides the foundational knowledge and experimental framework to explore this hypothesis.

Hypothesized Mechanisms of Action

In Epoxy Resin Systems: A Catalytic Curing Agent

In epoxy systems, the tertiary amine of 4-di-n-butylaminobutanol-1 is proposed to function as a catalyst for the ring-opening polymerization of the epoxy groups.[3][4] The mechanism is hypothesized to proceed as follows:

-

Initiation: The lone pair of electrons on the tertiary amine nitrogen attacks an electrophilic carbon of the epoxy ring, opening the ring and forming a zwitterion.

-

Propagation: The alkoxide end of the zwitterion then attacks another epoxy group, propagating the anionic polymerization.

-

Potential Incorporation: While the primary role is catalytic, the hydroxyl group of the 4-di-n-butylaminobutanol-1 could potentially react with epoxy groups, especially at elevated temperatures, leading to its incorporation into the network and forming ether linkages.

Diagram: Proposed Catalytic Curing of Epoxy Resin

Caption: Proposed mechanism of 4-di-n-butylaminobutanol-1 in epoxy curing.

In Polyurethane Systems: A Reactive Chain Extender and Cross-Linker

In polyurethane synthesis, 4-di-n-butylaminobutanol-1 can act as a chain extender or cross-linker through the reaction of its hydroxyl group with isocyanate groups of a prepolymer.[6][7]

-

Urethane Linkage Formation: The hydroxyl group of 4-di-n-butylaminobutanol-1 reacts with an isocyanate group (-NCO) to form a stable urethane linkage.

-

Chain Extension vs. Cross-linking: If the isocyanate prepolymer has a functionality of 2, the incorporation of 4-di-n-butylaminobutanol-1 will lead to chain extension. If the prepolymer has a functionality greater than 2, or if the 4-di-n-butylaminobutanol-1 reacts with multiple prepolymer chains, it will act as a cross-linker, forming a network structure.

-

Catalytic Effect: The tertiary amine group can also catalyze the reaction between other hydroxyl-containing components (polyols) and isocyanates, influencing the overall curing kinetics.

Diagram: Role in Polyurethane Formation

Caption: Hypothesized roles of 4-di-n-butylaminobutanol-1 in polyurethane systems.

Experimental Protocols

Protocol 1: Evaluation in an Epoxy Resin System

Objective: To determine the catalytic activity and potential for covalent incorporation of 4-di-n-butylaminobutanol-1 in the curing of a standard epoxy resin.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

4-di-n-butylaminobutanol-1

-

Control curing agents: a standard tertiary amine catalyst (e.g., benzyldimethylamine) and a standard amine hardener (e.g., triethylenetetramine)

-

Anhydrous solvent (e.g., acetone or MEK)

-

Glass vials, magnetic stirrer, hot plate, aluminum pans for curing

Procedure:

-

Formulation Preparation: Prepare a series of formulations in glass vials as outlined in the table below. The amount of 4-di-n-butylaminobutanol-1 should be varied to study its effect on curing.

-

Mixing: To each vial containing the epoxy resin, add the specified amount of curing agent/catalyst. Mix thoroughly using a magnetic stirrer for 5-10 minutes at room temperature to ensure a homogeneous mixture.

-

Gel Time Measurement: Monitor the viscosity of the mixture at regular intervals. The gel time is the point at which the mixture no longer flows. Record the gel time for each formulation at a specified temperature (e.g., 25°C, 50°C, and 100°C).

-

Curing: Pour a known amount of each formulation into labeled aluminum pans. Cure the samples in an oven following a defined curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). A post-curing step at a higher temperature may be necessary for full cross-linking.

-

Characterization: Once cured and cooled to room temperature, characterize the polymer samples using the techniques described in Section 4.

Table 1: Epoxy Formulation Matrix

| Formulation ID | Epoxy Resin (g) | 4-di-n-Butylaminobutanol-1 (phr) | Control Catalyst (phr) | Control Hardener (phr*) |

| EP-Control-Cat | 100 | 0 | 5 | 0 |

| EP-Control-Hard | 100 | 0 | 0 | Stoichiometric |

| EP-DBAB-1 | 100 | 1 | 0 | 0 |

| EP-DBAB-3 | 100 | 3 | 0 | 0 |

| EP-DBAB-5 | 100 | 5 | 0 | 0 |

*phr: parts per hundred parts of resin by weight

Protocol 2: Evaluation in a Polyurethane System

Objective: To assess the reactivity of the hydroxyl group of 4-di-n-butylaminobutanol-1 with isocyanates and its effect on the properties of the resulting polyurethane.

Materials:

-

Isocyanate prepolymer (e.g., MDI or TDI based)

-

Polyol (e.g., polypropylene glycol or polyester polyol)

-

4-di-n-butylaminobutanol-1

-

Control chain extender (e.g., 1,4-butanediol)

-

Catalyst (e.g., dibutyltin dilaurate - for control formulations)

-

Anhydrous solvent (e.g., THF or DMF)

-

Molds for casting films or blocks

Procedure:

-

Formulation Preparation: In a moisture-free environment, prepare the formulations according to the table below. The NCO:OH ratio should be carefully controlled, typically around 1.05:1.

-

Mixing: Charge the polyol, chain extender (4-di-n-butylaminobutanol-1 or control), and solvent into a reaction vessel. Mix thoroughly. If using the control catalyst, add it at this stage.

-

Reaction: While stirring vigorously, add the isocyanate prepolymer to the mixture. An exothermic reaction is expected. Continue stirring for 5-10 minutes.

-

Casting and Curing: Pour the reacting mixture into molds. Cure at a specified temperature (e.g., 70°C) for a defined period (e.g., 16 hours).

-

Characterization: After curing and cooling, demold the polyurethane samples and characterize them as described in Section 4.

Table 2: Polyurethane Formulation Matrix

| Formulation ID | Isocyanate Prepolymer (Equivalents) | Polyol (Equivalents) | 4-di-n-Butylaminobutanol-1 (Equivalents) | 1,4-Butanediol (Equivalents) | Catalyst |

| PU-Control | 1.05 | 0.8 | 0 | 0.2 | Yes |

| PU-DBAB-1 | 1.05 | 0.8 | 0.2 | 0 | No |

| PU-DBAB-2 | 1.05 | 0.7 | 0.3 | 0 | No |

Characterization of Cross-Linked Polymers

A thorough characterization of the resulting polymers is essential to understand the effect of 4-di-n-butylaminobutanol-1 as a cross-linking agent.

| Property | Technique | Expected Outcome/Information Gained |

| Curing Kinetics | Differential Scanning Calorimetry (DSC) | Determination of reaction enthalpy, peak exotherm temperature, and glass transition temperature (Tg). A lower exotherm peak temperature indicates catalytic activity. |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring the disappearance of epoxy or isocyanate peaks and the appearance of ether or urethane linkages, confirming the reaction. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Assessment of the degradation temperature of the polymer. A higher degradation temperature suggests a more stable network. |

| Mechanical Properties | Tensile Testing (ASTM D638) | Measurement of tensile strength, modulus, and elongation at break. Increased cross-link density typically leads to higher modulus and lower elongation. |

| Viscoelastic Properties | Dynamic Mechanical Analysis (DMA) | Determination of storage modulus, loss modulus, and tan delta. The glass transition temperature can be accurately determined from the peak of tan delta. |

| Cross-link Density | Swelling Studies | Immersion of the cured polymer in a suitable solvent and measuring the weight gain. A lower degree of swelling indicates a higher cross-link density. |

Troubleshooting and Interpretation of Results

-

Incomplete Curing: If the polymer does not fully cure, consider increasing the concentration of 4-di-n-butylaminobutanol-1, increasing the curing temperature or time, or adding a co-catalyst or co-hardener.

-

Brittle Polymer: High cross-link density can lead to brittleness. If the resulting material is too brittle, reduce the concentration of 4-di-n-butylaminobutanol-1 or incorporate a flexibilizing agent into the formulation.

-

Phase Separation: In polyurethane systems, incompatibility between the components can lead to phase separation. Ensure thorough mixing and consider using a co-solvent if necessary.

-

Interpreting Catalytic vs. Reactive Roles: In the epoxy system, a significant increase in the glass transition temperature (Tg) with increasing concentration of 4-di-n-butylaminobutanol-1 would suggest its incorporation into the network as a cross-linker, in addition to its catalytic role. In the polyurethane system, the absence of a need for a traditional catalyst to achieve a reasonable cure time would highlight the catalytic effect of the tertiary amine.

Conclusion

4-di-n-butylaminobutanol-1 presents a compelling, albeit unexplored, candidate for a bifunctional cross-linking agent. Its ability to potentially catalyze and participate in cross-linking reactions in both epoxy and polyurethane systems opens up new avenues for the design of novel polymeric materials. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to systematically investigate its potential and unlock new possibilities in polymer science.

References

-

Specialty Chemicals. (2025, March 12). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. Retrieved from [Link]

- Dow Global Technologies LLC. (n.d.). Storage-stable heat-activated tertiary amine catalysts for epoxy resins. Google Patents.

-

ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

- Błażyczak, P., & Datta, J. (2018). Common tertiary amine catalysts used for curing epoxy resins with anhydride hardeners. Polimery, 63(11-12), 727-734.

- Tere-Bolsinger, A., et al. (2022). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks.

- Sardon, H., et al. (2018). New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. Polymers, 10(11), 1215.

- Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers.

- Susteric, Z., & Krajnc, M. (2005). Crosslinking of PUR-PSA water-borne systems.

-

LibreTexts. (2023, June 25). 8.26: Cross-Linking. Chemistry LibreTexts. Retrieved from [Link]

- Minnesota Mining and Manufacturing Company. (n.d.). Crosslinking of hydroxyl-containing polymers with polyaldehyde compounds. Google Patents.

- Singh, A., et al. (2020). A Review on various methods for the Cross-linking of Polymers. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(4), 274-280.

- Dow Chemical Company. (n.d.). Polyoxyalkylene polyether amino alcohols containing a tertiary hydroxyl group and flexible polyurethanes made therefrom. Google Patents.

-

Bat-bol, B. (2021, October 13). Crosslinking methods of waterborne polyurethane and commonly used crosslinking agents. iSuoChem. Retrieved from [Link]

Sources

- 1. chempoint.com [chempoint.com]

- 2. products.evonik.com [products.evonik.com]

- 3. hanepoxy.net [hanepoxy.net]

- 4. threebond.co.jp [threebond.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of local anesthetics using dibutylamino side chains

Application Note: Optimizing Lipophilicity in Local Anesthetics via Dibutylamino Side Chain Integration

Executive Summary

This guide details the synthesis and characterization of local anesthetics (LAs) incorporating dibutylamino side chains. While diethylamino groups (e.g., in Lidocaine, Procaine) are industry standards, the substitution with bulkier dibutyl moieties (e.g., in Butacaine) significantly alters the physicochemical profile of the drug. This modification increases the partition coefficient (LogP), enhancing lipid membrane penetration and potency, but simultaneously narrows the therapeutic index due to increased systemic toxicity. This protocol focuses on the synthesis of Butacaine (3-(dibutylamino)propyl 4-aminobenzoate) as a model system for investigating these structure-activity relationships (SAR).

Scientific Rationale & Mechanism

The Lipophilic-Hydrophilic Balance

Local anesthetics function by blocking voltage-gated sodium channels (

-

Diethylamino (Standard): Moderate lipophilicity; rapid onset, moderate duration.

-

Dibutylamino (Target): High lipophilicity. The two butyl chains increase the octanol:water partition coefficient (

).-

Benefit: Enhanced membrane permeability and higher receptor affinity (potency).

-

Risk: Higher retention in lipid-rich cardiac tissue, leading to a lower CC/CNS ratio (Cardiovascular Collapse to CNS toxicity ratio).

-

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal link between the amine alkyl chain length and pharmacological outcomes.

Caption: Causal pathway linking alkyl chain elongation to anesthetic performance and toxicity risks.

Chemical Strategy

The synthesis adopts a modular "Convergent Approach." We first synthesize the lipophilic tail (Amino-Alcohol) and then couple it to the aromatic head via an ester linkage.

-

Module A: Alkylation of 3-chloropropan-1-ol with dibutylamine.

-

Module B: Esterification with p-nitrobenzoyl chloride.

-

Module C: Catalytic reduction of the nitro group to the active amine.

Detailed Experimental Protocols

Materials & Safety

-

Precursors: Dibutylamine (

99%), 3-Chloro-1-propanol ( -

Solvents/Catalysts: Toluene (Anhydrous), Triethylamine (

), Pd/C (10%), Ethanol. -

Hazards: Dibutylamine is caustic and toxic. p-Nitrobenzoyl chloride is a lachrymator. Resulting LAs are potent; avoid skin contact.

Protocol A: Synthesis of 3-(Dibutylamino)-1-propanol

Target: The lipophilic tail.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with

. -

Reagent Charge: Add Dibutylamine (0.2 mol, 25.8 g) and Potassium Carbonate (

, 0.22 mol, 30.4 g) to Toluene (150 mL). -

Addition: Heat to mild reflux (

). Dropwise add 3-Chloro-1-propanol (0.1 mol, 9.45 g) dissolved in 20 mL Toluene over 45 minutes.-

Note: We use excess amine or base to scavenge the HCl generated.

-

-

Reaction: Reflux for 12–16 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Work-up:

-

Cool to room temperature (RT). Filter off inorganic salts (

, excess -

Wash the filtrate with water (2 x 50 mL) to remove unreacted amino-alcohol traces.

-

Dry organic layer over

and concentrate under reduced pressure.

-

-

Purification: Distill under vacuum (approx.

at 2 mmHg) to yield a colorless oil.-

Yield Target: 75-85%.

-

Protocol B: Esterification (Coupling)

Target: 3-(dibutylamino)propyl 4-nitrobenzoate.

-

Setup: 250 mL flask, ice bath (

), -

Charge: Dissolve 3-(Dibutylamino)-1-propanol (0.05 mol, 9.35 g) and Triethylamine (0.06 mol, 6.0 g) in dry DCM (Dichloromethane, 100 mL).

-

Coupling: Slowly add p-Nitrobenzoyl chloride (0.055 mol, 10.2 g) portion-wise. The reaction is exothermic; maintain temp

. -

Completion: Allow to warm to RT and stir for 4 hours.

-

Work-up:

-

Wash with

(sat. aq.) to remove acidic byproducts. -

Wash with Brine. Dry over

. -

Evaporate solvent to obtain the yellow oily nitro-ester. (Can be used directly or crystallized from Ethanol).

-

Protocol C: Hydrogenation to Butacaine

Target: 3-(dibutylamino)propyl 4-aminobenzoate.

-

Setup: High-pressure hydrogenation vessel (Parr shaker or autoclave).

-

Charge: Dissolve the Nitro-ester (from Protocol B) in Ethanol (100 mL). Add 10% Pd/C catalyst (5 wt% loading).

-

Reaction: Pressurize with

gas (40 psi). Agitate at RT for 2–4 hours.-

Endpoint: Cessation of

uptake or disappearance of the Nitro peak in IR (

-

-

Isolation:

-

Filter through a Celite pad to remove Pd/C. (Caution: Spent catalyst is pyrophoric).

-

Concentrate filtrate to yield the crude Butacaine base.

-

-

Salt Formation (Optional but Recommended): Dissolve base in acetone. Add stoichiometric

(conc.) dropwise to precipitate Butacaine Sulfate . Recrystallize from Isopropanol.

Workflow Visualization

Caption: Step-by-step synthetic pathway from precursors to the final local anesthetic salt.

Data Analysis & Validation

Physicochemical Comparison

The table below highlights the impact of the dibutyl substitution compared to the diethyl standard (Procaine).

| Property | Procaine (Diethyl) | Butacaine (Dibutyl) | Impact of Change |

| Formula | Increased MW (+70 Da) | ||

| LogP (Oct/Water) | ~2.14 | ~4.30 | High Lipophilicity (200x more lipid soluble) |

| pKa | 8.9 | 9.0 | Minimal change in ionization |

| Potency (Relative) | 1x | 8x - 10x | Stronger nerve block |

| Duration | Short (30-60 min) | Long (120+ min) | Slower washout from lipid phase |

| Toxicity | Low | High | Higher risk of systemic toxicity |

Quality Control Parameters

-

1H NMR (CDCl3, 400 MHz):

-

0.9 (t, 6H, terminal

-

1.3-1.5 (m, 8H, butyl

-

2.5 (t, 6H,

-

4.3 (t, 2H,

- 6.6 & 7.8 (d, aromatic protons).

-

0.9 (t, 6H, terminal

-

HPLC: C18 Column, Mobile Phase Acetonitrile:Buffer (pH 8) 70:30. Detection @ 254 nm.

References

-

Burnett, W. B., et al. (1937).[1] "Dialkylaminoalkanol Esters of p-Aminobenzoic Acid." Journal of the American Chemical Society.[1] Link

-

Butterworth, J. F., & Strichartz, G. R. (1990). "Molecular mechanisms of local anesthesia: a review." Anesthesiology. Link

-

BenchChem. (n.d.). "Butacaine synthesis pathways and chemical synthesis routes." BenchChem Protocols. Link

-

Becker, D. E., & Reed, K. L. (2006). "Essentials of local anesthetic pharmacology." Anesthesia Progress. Link

- Malamed, S. F. (2019). "Handbook of Local Anesthesia." Elsevier.

Sources

Troubleshooting & Optimization

Technical Support Center: Hygroscopicity Management for Amino Butanol Derivatives

Ticket ID: AB-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: Understanding the Hygroscopic Mechanism

The Problem: Amino butanol derivatives (e.g., 2-amino-1-butanol, ethambutol intermediates) act as "moisture sponges" due to their dual functionality. They possess both a hydrogen-bond donor/acceptor amine group (

The Consequence: When exposed to atmospheric moisture, these molecules form an extensive hydrogen-bonding network with water. This leads to:

-

Stoichiometric Drift: Weighing errors of 5–15% are common if the material is handled in open air, leading to failed reactions.

-

Phase Transition: Free bases often degrade from crisp oils to viscous "gums" or deliquescent solids.

-

Hydrolytic Degradation: In the presence of

and water, carbamates or carbonates may form, contaminating the sample [1].

Module I: Storage & Pre-Processing Protocols

Standard Operating Procedure (SOP-AB-01): The "Dry Chain" of Custody

Objective: Maintain water content <0.5 wt% from bottle to flask.

Protocol Steps:

-

Inert Gas Blanketing: Never store amino butanol derivatives under air. After every use, backfill the container with dry Nitrogen (

) or Argon ( -

Seal Integrity: Use Parafilm® M or Teflon tape over the cap immediately after closing. For long-term storage, use a secondary containment desiccator charged with activated silica gel or

. -

Aliquot Strategy: Do not repeatedly open the main stock bottle. Upon receipt, divide the bulk material into single-use vials inside a glove bag or glove box.

Visual Workflow: The Moisture Defense System

(Graphviz Diagram illustrating the critical control points for handling)

Caption: Figure 1. The "Dry Chain" workflow prevents atmospheric moisture ingress. Direct transfer from stock to open air is the primary failure mode.

Module II: Reaction Optimization & Troubleshooting

User Issue #1: "My reaction yield fluctuates wildly with humidity."

Diagnosis: The water absorbed by the amino alcohol is quenching your reagents (e.g., acid chlorides, anhydrides) or shifting the equilibrium in condensation reactions.

Solution: Azeotropic Drying (The "Entrainer" Method) Do not rely on simple rotary evaporation, which often fails to remove bound water from amino alcohols. Use azeotropic distillation.

Table 1: Azeotropic Solvent Selection Guide

| Solvent | Boiling Point (°C) | Azeotrope BP with Water (°C) | Water % in Azeotrope | Toxicity Profile | Recommendation |

| Benzene | 80.1 | 69.2 | 8.8% | Carcinogenic | Avoid (Historical use only) |

| Toluene | 110.6 | 85.0 | 20.2% | Moderate | Primary Choice |

| Cyclohexane | 80.7 | 69.8 | 8.5% | Low | Good for temp-sensitive substrates |

| Ethanol | 78.3 | 78.2 | 4.4% | Low | Inefficient (Low water removal) |

Step-by-Step Drying Protocol:

-

Dissolve the "wet" amino butanol derivative in Toluene (10 mL per gram of substance).

-

Attach a Dean-Stark trap or perform a simple distillation.

-

Distill until the distillate is clear and the temperature rises to the boiling point of pure toluene (110°C).

-

Verification: Check the refractive index or run a Karl Fischer titration on the residue.

Module III: Purification & Isolation

User Issue #2: "I cannot distill the product; it decomposes or polymerizes."

Diagnosis: Amino alcohols have high boiling points due to hydrogen bonding. Heating them to >150°C to distill often causes oxidation or elimination reactions.

Solution: Salt Formation Strategy Convert the hygroscopic liquid free base into a non-hygroscopic crystalline salt. This is the industry standard for stabilizing ethambutol and similar drugs [2].

Visual Workflow: Purification Decision Tree

Caption: Figure 2. Decision matrix for purifying amino alcohols. Salt formation is preferred for high-boiling, heat-sensitive derivatives.

Protocol: Hydrochloride Salt Formation

-

Dissolve crude amino alcohol in dry Ethanol or Isopropanol.

-

Cool to 0–5°C in an ice bath.

-

Slowly bubble dry HCl gas or add HCl in Dioxane/Ether (4M solution) dropwise. Caution: Exothermic.

-

The hygroscopic oil will precipitate as a white, crystalline solid (Hydrochloride salt).

-

Filter under inert atmosphere (Nitrogen funnel) to prevent moisture uptake during filtration.

Module IV: Analytical FAQs

Q: Why does my NMR show a broad peak at 4.0–5.0 ppm that integrates incorrectly?

A: This is likely exchanged water .

-

Mechanism: The protons on the

and -

Fix: Use

as the solvent. Strong hydrogen bonding between DMSO and the

Q: My IR spectrum has a massive blob around 3300-3400 cm⁻¹. Is my product impure?

A: Not necessarily impure, but definitely wet .

-

Mechanism: The O-H stretch of water overlaps perfectly with the N-H and O-H stretches of your amino alcohol.

-

Fix: Dry the sample using the "Toluene Azeotrope" method (Module II) immediately before IR analysis, or use an ATR (Attenuated Total Reflectance) attachment with a background subtraction for atmospheric moisture.

References

-

PubChem. (2025).[1] 2-Amino-1-butanol Compound Summary. National Center for Biotechnology Information. [Link]

-

Google Patents. (2018). CN108218724B - Method for synthesizing ethambutol hydrochloride. [2]

Sources

troubleshooting low yields in amino alcohol alkylation

Introduction & Quick Triage

Welcome to the Technical Support Center. Alkylation of amino alcohols is deceptively complex. The presence of two nucleophilic sites—the amine (soft nucleophile) and the alcohol (hard nucleophile)—creates an inherent competition. Low yields in this chemistry are rarely due to "bad reagents" but rather a mismatch between the reaction mechanism and the substrate electronics .

As a Senior Application Scientist, I often see researchers force a standard SN2 reaction (alkyl halide + base) on a substrate that requires a more nuanced approach. The guide below moves beyond basic textbook advice to address the kinetic and thermodynamic realities of your flask.

Diagnostic Logic Tree

Use this flowchart to identify the root cause of your low yield before proceeding to the specific modules.

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in amino alcohol alkylation.

Troubleshooting Modules (FAQs)

Module 1: Chemoselectivity (N- vs. O-Alkylation)

Q: I am using an alkyl halide and a base, but I'm seeing significant O-alkylation (ether formation). How do I stop this?

A: This is a classic Hard-Soft Acid-Base (HSAB) conflict.

-